2-{[4-Amino-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol
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Overview
Description
2-{[4-Amino-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with amino, nitro, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Amino-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-{[4-Amino-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The piperazine moiety can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can lead to the formation of nitroso or nitro derivatives, while reduction of the nitro group can yield an amino derivative .
Scientific Research Applications
2-{[4-Amino-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-Amino-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound has a similar pyrimidine core but with different substituents, leading to distinct biological activities.
2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol: This compound shares the piperazine moiety but has different functional groups attached to the pyrimidine ring.
Uniqueness
2-{[4-Amino-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
577770-00-4 |
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Molecular Formula |
C12H21N7O3 |
Molecular Weight |
311.34 g/mol |
IUPAC Name |
2-[[4-amino-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-2-yl]amino]ethanol |
InChI |
InChI=1S/C12H21N7O3/c1-2-17-4-6-18(7-5-17)11-9(19(21)22)10(13)15-12(16-11)14-3-8-20/h20H,2-8H2,1H3,(H3,13,14,15,16) |
InChI Key |
OQEQGJIHXTULMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCO |
Origin of Product |
United States |
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